
2-(4-Nitrophenyl)isoindolin-1-imine
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Description
2-(4-Nitrophenyl)isoindolin-1-imine is a nitrogen-containing heterocyclic compound featuring an isoindolin-1-imine core substituted with a 4-nitrophenyl group at the 2-position. This compound belongs to the isoindolin-1-imine family, which is structurally characterized by a bicyclic framework combining benzene and pyrrole-like rings. The 4-nitrophenyl substituent introduces strong electron-withdrawing properties, significantly influencing the compound’s electronic structure, solubility, and reactivity. The nitro group enhances the compound’s ability to participate in redox reactions and hydrogen bonding, making it a candidate for catalytic and pharmacological applications.
Comparison with Similar Compounds
The structural and functional properties of 2-(4-nitrophenyl)isoindolin-1-imine are best understood through comparison with analogs bearing different substituents or core modifications. Below is a detailed analysis supported by experimental data and theoretical insights.
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Isoindolin-1-imine Derivatives
Key Observations :
- The 4-nitrophenyl group in this compound reduces electron density in the aromatic system compared to the 4-methoxyphenyl analog, enhancing electrophilicity and redox activity .
- INT, a structurally distinct tetrazolium analog, shares the 4-nitrophenyl group but exhibits toxicity in prokaryotic systems due to its redox activity, limiting its utility in whole-cell assays .
Key Observations :
- The synthesis of this compound requires harsher conditions (reflux) compared to the methoxy analog, likely due to the nitro group’s deactivating effect on reaction kinetics .
- INT’s synthesis is less efficient, with lower yields attributed to steric hindrance from the tetrazolium core .
Pharmacological and Functional Comparisons
Key Observations :
- The nitro-substituted derivative demonstrates superior NMDA receptor antagonism compared to other analogs, likely due to enhanced binding affinity from nitro-group interactions with receptor residues .
Properties
CAS No. |
97166-80-8 |
---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3H-isoindol-1-imine |
InChI |
InChI=1S/C14H11N3O2/c15-14-13-4-2-1-3-10(13)9-16(14)11-5-7-12(8-6-11)17(18)19/h1-8,15H,9H2 |
InChI Key |
KAXPDKKGSXBIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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